

"Methyl 4-chlorothiophene-2-carboxylate" as a drug precursor

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Compound of Interest

Compound Name: **Methyl 4-chlorothiophene-2-carboxylate**

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An In-depth Technical Guide: **Methyl 4-chlorothiophene-2-carboxylate** as a Precursor in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chlorothiophene-2-carboxylate is a crucial heterocyclic building block in medicinal chemistry. Its unique structural features make it a valuable precursor for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its role in drug development, focusing on its application in the synthesis of a novel class of anti-cancer agents: SMARCA2 inhibitors. This document details its synthesis, application, and the biological rationale for its use, presenting available data in a structured format for scientific professionals.

Introduction to Methyl 4-chlorothiophene-2-carboxylate

Methyl 4-chlorothiophene-2-carboxylate (CAS No: 88105-19-5) is a substituted thiophene derivative that has gained prominence as a key intermediate in the synthesis of targeted therapeutics. The thiophene ring is a common scaffold in medicinal chemistry, known for its ability to modulate the pharmacological properties of drug candidates. The specific substitution

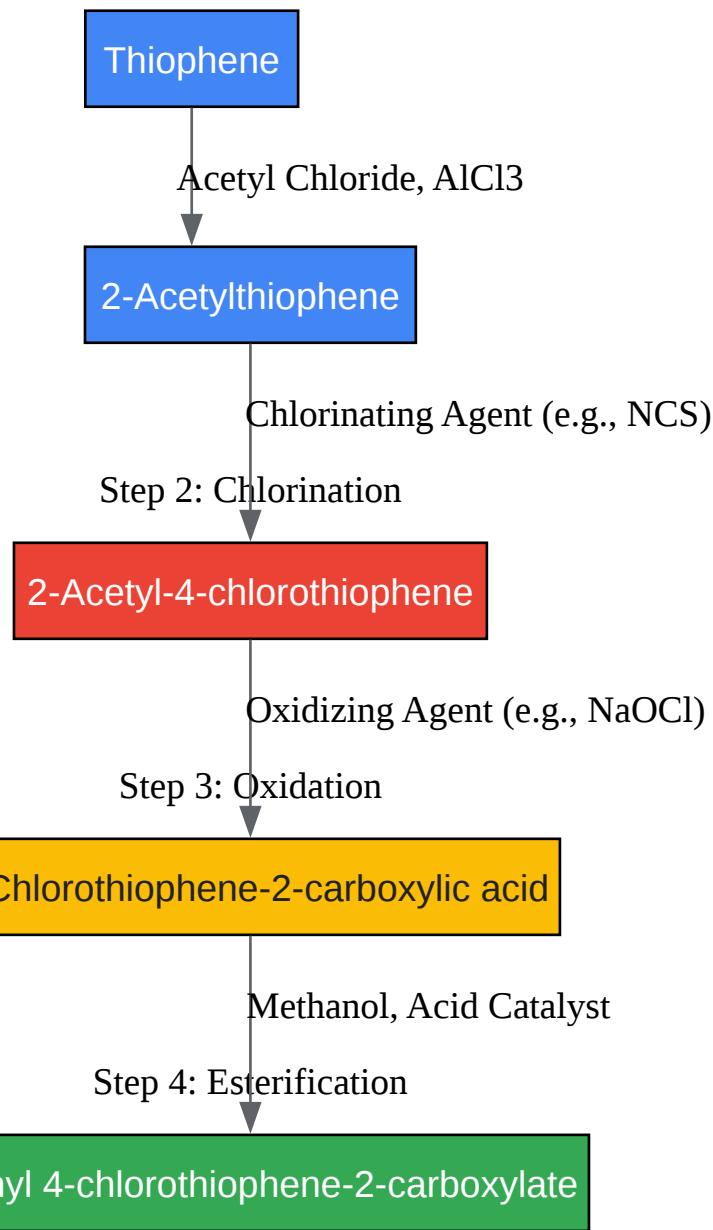
pattern of **Methyl 4-chlorothiophene-2-carboxylate**, with a chloro group at the 4-position and a methyl ester at the 2-position, provides distinct reactive sites for further molecular elaboration. Its primary documented application is in the development of pyridin-2-one compounds that act as SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) antagonists for the treatment of certain cancers[1][2].

Synthesis of Methyl 4-chlorothiophene-2-carboxylate

While specific, detailed public protocols for the synthesis of **Methyl 4-chlorothiophene-2-carboxylate** are limited, a plausible and common synthetic route involves the chlorination of a suitable thiophene precursor followed by functional group manipulation. A likely starting material is 2-acetylthiophene, which can be chlorinated and then oxidized to the corresponding carboxylic acid before esterification.

Proposed Synthetic Workflow

Step 1: Acylation

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Caption: Proposed synthetic workflow for **Methyl 4-chlorothiophene-2-carboxylate**.

Experimental Protocol (Hypothesized)

The following protocol is a hypothesized sequence based on standard organic chemistry transformations and information from related syntheses[3].

- Friedel-Crafts Acylation of Thiophene: Thiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride ($AlCl_3$) in an inert solvent (e.g., dichloromethane) to yield 2-acetylthiophene.
- Chlorination: 2-Acetylthiophene is regioselectively chlorinated at the 4-position. This can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent.
- Haloform Reaction (Oxidation): The methyl ketone of 2-acetyl-4-chlorothiophene is oxidized to a carboxylic acid using an oxidizing agent like sodium hypochlorite (bleach) in a basic solution. Acidic workup yields 4-chlorothiophene-2-carboxylic acid.
- Fischer Esterification: 4-Chlorothiophene-2-carboxylic acid is heated in methanol with a catalytic amount of strong acid (e.g., sulfuric acid) to produce the final product, **Methyl 4-chlorothiophene-2-carboxylate**.

Application as a Precursor for SMARCA2 Inhibitors

The most significant application of **Methyl 4-chlorothiophene-2-carboxylate** is as a key intermediate in the synthesis of SMARCA2 inhibitors, a promising class of anti-cancer drugs.

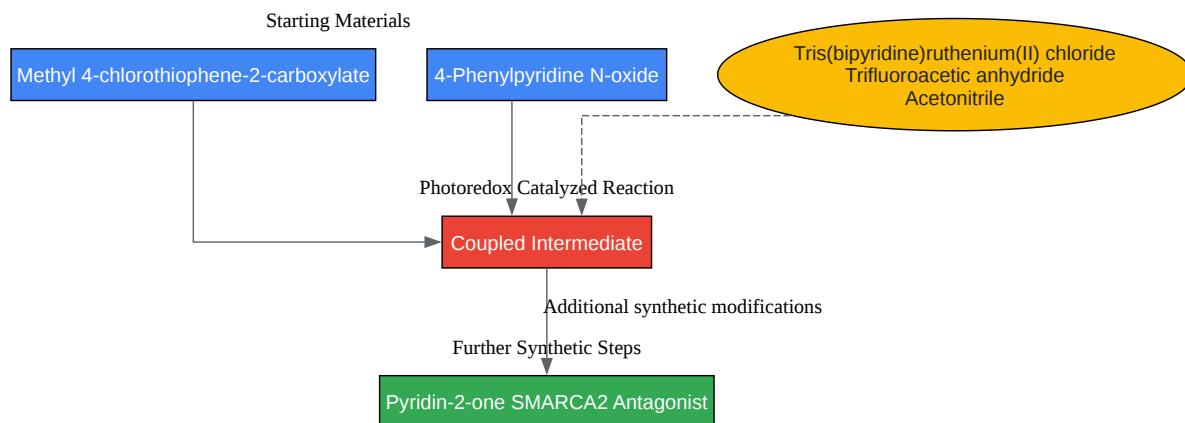
The Role of SMARCA2 in Cancer

SMARCA2 (also known as BRM) and its paralog SMARCA4 (also known as BRG1) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a vital role in regulating gene expression by altering the structure of chromatin. In some cancers, the SMARCA4 gene is mutated and inactivated. These cancer cells then become critically dependent on the remaining SMARCA2 for survival. This phenomenon is known as synthetic lethality. Inhibiting or degrading SMARCA2 in SMARCA4-mutant cancer cells is a targeted therapeutic strategy that selectively kills cancer cells while sparing normal, healthy cells which have functional SMARCA4^{[1][4][5]}.

Synthesis of a Pyridin-2-one SMARCA2 Antagonist

Patents describe the use of **Methyl 4-chlorothiophene-2-carboxylate** in the synthesis of pyridin-2-one derivatives that act as SMARCA2 antagonists^{[1][2]}. The thiophene moiety is incorporated into the final drug molecule.

Synthetic Workflow for SMARCA2 Antagonist



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Caption: Synthetic workflow for a SMARCA2 antagonist from the precursor.

Experimental Protocol (from Patent Literature)

The following protocol is adapted from patent literature and outlines the key reaction. Note that specific details on purification, yields, and subsequent steps are often omitted in such documents[1][2].

- Reaction Setup: A reaction vessel is purged with an inert atmosphere (e.g., nitrogen).
- Reagent Addition: The following reagents are added to the vessel:
 - **Methyl 4-chlorothiophene-2-carboxylate** (1.00 equivalent)
 - 4-Phenylpyridine N-oxide (2.00 equivalents)

- Tris(bipyridine)ruthenium(II) chloride (0.001 equivalents)
- Acetonitrile (solvent)
- Trifluoroacetic anhydride (2.20 equivalents)
- Reaction Conditions: The resulting solution is stirred at room temperature. The reaction is likely initiated by light due to the photoredox catalyst.
- Workup and Purification (General): Following the reaction, the product would be isolated through standard procedures such as extraction, and purified using techniques like column chromatography.
- Further Elaboration: The resulting intermediate undergoes further synthetic modifications to yield the final pyridin-2-one SMARCA2 antagonist.

Data Presentation

Quantitative data for these specific reactions are not readily available in the public domain. The tables below summarize the key chemical entities and their roles.

Table 1: Key Compounds in the Synthesis of **Methyl 4-chlorothiophene-2-carboxylate**

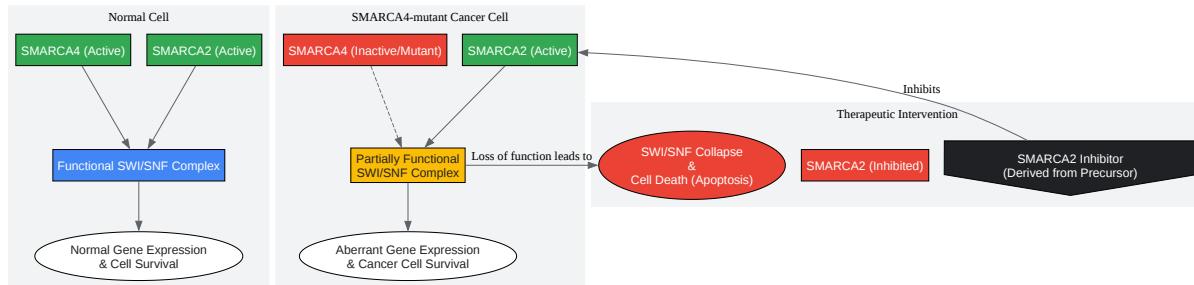
Compound Name	Structure	Role	Molar Mass (g/mol)	CAS Number
2-Acetylthiophene	C ₆ H ₆ OS	Starting Material	126.18	88-15-3
2-Acetyl-4-chlorothiophene	C ₆ H ₅ ClOS	Intermediate	160.62	34730-20-6
4-Chlorothiophene-2-carboxylic acid	C ₅ H ₃ ClO ₂ S	Intermediate	162.59	53394-32-6
Methyl 4-chlorothiophene-2-carboxylate	C ₆ H ₅ ClO ₂ S	Final Product/Precursor	176.62	88105-19-5

Table 2: Reagents for the Synthesis of SMARCA2 Antagonist Precursor

Reagent	Role	Stoichiometry (Equivalents)	Notes
Methyl 4-chlorothiophene-2-carboxylate	Key Precursor	1.00	Provides the thiophene core
4-Phenylpyridine N-oxide	Reactant	2.00	Coupling partner
Tris(bipyridine)ruthenium(II) chloride	Photoredox Catalyst	0.001	Initiates the reaction with light
Trifluoroacetic anhydride	Activator/Reagent	2.20	Facilitates the coupling
Acetonitrile	Solvent	-	Provides the reaction medium

SMARCA2 Signaling Pathway and Therapeutic Intervention

The therapeutic strategy of targeting SMARCA2 is based on the principle of synthetic lethality. The diagram below illustrates this concept.



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Caption: The principle of synthetic lethality in SMARCA4-mutant cancers.

Conclusion

Methyl 4-chlorothiophene-2-carboxylate serves as a pivotal precursor in the synthesis of targeted anti-cancer therapeutics. Its application in the development of SMARCA2 inhibitors highlights the importance of specialized chemical building blocks in accessing novel drug modalities. The synthetic routes, while not fully detailed in public literature, rely on established chemical transformations, and the biological rationale for its use is grounded in the well-defined concept of synthetic lethality. As research into epigenetic modifiers continues, the demand for versatile precursors like **Methyl 4-chlorothiophene-2-carboxylate** is expected to grow, making it a compound of significant interest to the drug development community.

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